Product packaging for 2-Hydroxy Desipramine beta-D-Glucuronide(Cat. No.:)

2-Hydroxy Desipramine beta-D-Glucuronide

Cat. No.: B13810626
M. Wt: 495.0 g/mol
InChI Key: MALKYTYKPCWFIV-CTQPIDSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Desipramine (B1205290) Metabolic Pathways Leading to 2-Hydroxy Desipramine beta-D-Glucuronide Formation

The biotransformation of the tricyclic antidepressant desipramine is a classic example of sequential Phase I and Phase II metabolism, culminating in the formation of this compound. drugbank.comclinpgx.org

Phase I: Hydroxylation The initial and principal metabolic step for desipramine is hydroxylation, an oxidation reaction that introduces a hydroxyl (-OH) group onto the molecule. clinpgx.orgpatsnap.com This process is predominantly catalyzed by the Cytochrome P450 enzyme CYP2D6, which is a member of the Phase I enzyme family. drugbank.comclinpgx.orgoup.com This reaction converts desipramine into its major active metabolite, 2-hydroxy desipramine. drugbank.comclinpgx.orgnih.gov The activity of the CYP2D6 enzyme is subject to significant genetic variation, which can lead to marked interindividual differences in the rate of desipramine metabolism. drugbank.comnih.gov

Phase II: Glucuronidation Following its formation, the 2-hydroxy desipramine metabolite undergoes a Phase II conjugation reaction. drugbank.com The hydroxyl group added during Phase I serves as an attachment point for glucuronic acid. ijpcbs.com UGT enzymes catalyze the transfer of glucuronic acid from UDPGA to the 2-hydroxy desipramine molecule, forming the final, more polar metabolite: this compound. drugbank.comclinpgx.org While the specific UGT isoforms responsible for conjugating 2-hydroxy desipramine are not definitively detailed in all literature, UGT1A4 and UGT2B10 are known to be important in the N-glucuronidation of other tricyclic antidepressants. nih.govresearchgate.net This final step renders the compound pharmacologically less active and prepares it for efficient elimination. nih.gov

Table 1: Key Enzymes in Desipramine Metabolism
Metabolic PhaseEnzyme FamilySpecific EnzymeFunctionSubstrateProduct
Phase ICytochrome P450CYP2D6HydroxylationDesipramine2-Hydroxy Desipramine
Phase IIUDP-glucuronosyltransferaseUGT enzymesGlucuronidation2-Hydroxy DesipramineThis compound

Significance of Glucuronidation in Facilitating Metabolite Elimination

The conjugation of 2-hydroxy desipramine with glucuronic acid is a critical step for its detoxification and removal from the body. ijpcbs.comclinpgx.org This process fundamentally alters the physicochemical properties of the metabolite, making it an ideal candidate for excretion. uomus.edu.iqnih.gov

The addition of the glucuronic acid moiety significantly increases the molecule's hydrophilicity (water solubility) and molecular weight. ijpcbs.comjove.com The original desipramine molecule is lipophilic (fat-soluble), which allows it to be readily absorbed and distributed throughout the body. clinpgx.org However, this property also means it could be easily reabsorbed in the kidneys if it were not metabolized. The resulting glucuronide conjugate is highly polar and negatively charged, properties that prevent its passive diffusion across cell membranes and limit its reabsorption in the renal tubules. nih.gov This transformation effectively "traps" the metabolite in the filtrate, ensuring its efficient elimination, primarily through urine. clinpgx.orgnih.gov Up to 70% of a desipramine dose is eventually excreted in the urine, with glucuronide metabolites representing a substantial portion of this. drugbank.comoup.com By converting a lipophilic compound into a water-soluble, excretable form, glucuronidation serves as a crucial final step in the detoxification pathway for desipramine. ijpcbs.comclinpgx.org

Table 2: Physicochemical Changes upon Glucuronidation
Property2-Hydroxy DesipramineThis compoundImpact on Elimination
PolarityModerateHighReduces renal reabsorption
Water SolubilityLowHighFacilitates excretion in urine
Molecular WeightLowerHigherAids in biliary and renal excretion
LipophilicityHighLowPrevents re-entry into cells/tissues

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31ClN2O7 B13810626 2-Hydroxy Desipramine beta-D-Glucuronide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31ClN2O7

Molecular Weight

495.0 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C24H30N2O7.ClH/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31;/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31);1H/t19-,20-,21+,22-,24?;/m0./s1

InChI Key

MALKYTYKPCWFIV-CTQPIDSESA-N

Isomeric SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O.Cl

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O.Cl

Origin of Product

United States

Biosynthesis and Enzymatic Formation Pathways

Phase I Hydroxylation of Desipramine (B1205290) Precursor

The first critical step in the metabolic cascade is the hydroxylation of desipramine to form its primary active metabolite, 2-hydroxydesipramine (B23142). simpleandpractical.comhmdb.ca This reaction is a rate-limiting step in the clearance of the parent compound and is catalyzed by a specific family of enzymes. nih.gov

The conversion of desipramine to 2-hydroxydesipramine is predominantly carried out by enzymes of the cytochrome P450 superfamily. simpleandpractical.comnih.gov Extensive research has identified Cytochrome P450 2D6 (CYP2D6) as the major enzyme responsible for this hydroxylation pathway. simpleandpractical.comnih.govnih.govfrontiersin.org A minor contribution to this metabolic step is also made by Cytochrome P450 1A2 (CYP1A2). hmdb.ca The central role of CYP2D6 in this process makes desipramine a widely used probe drug to assess in vivo CYP2D6 activity. simpleandpractical.com

EnzymeRole in 2-Hydroxylation
CYP2D6 Major pathway
CYP1A2 Minor pathway

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant interindividual differences in the metabolism of desipramine. simpleandpractical.comresearchgate.netnih.gov These genetic variations result in distinct metabolic phenotypes, which dictate the rate at which individuals can hydroxylate desipramine. simpleandpractical.comresearchgate.net This variability can lead to different plasma concentrations of the drug even when the same dose is administered. simpleandpractical.comnih.gov

The population can be categorized into several metabolizer groups based on their CYP2D6 genotype: simpleandpractical.comresearchgate.net

Poor Metabolizers (PMs): These individuals possess two deficient alleles of the CYP2D6 gene, leading to a significantly reduced or absent enzyme function. researchgate.netnih.gov Consequently, they exhibit a much slower hydroxylation of desipramine, which can result in elevated plasma concentrations of the parent drug. simpleandpractical.comnih.gov In Caucasian populations, approximately 6.5% to 10% of individuals fall into this category. simpleandpractical.com

Intermediate Metabolizers (IMs): This group has a combination of alleles that results in decreased, but not absent, enzyme activity. simpleandpractical.com

Extensive Metabolizers (EMs): Representing the "normal" phenotype, these individuals have at least one fully functional CYP2D6 allele. simpleandpractical.com

Ultrarapid Metabolizers (UMs): These individuals carry multiple copies of the functional CYP2D6 gene, leading to exceptionally high enzyme activity and a very rapid rate of desipramine hydroxylation. simpleandpractical.comresearchgate.net This phenotype is more common in populations from Ethiopia and Saudi Arabia. researchgate.net

Studies have demonstrated a direct correlation between CYP2D6 genotype and metabolic ratios. For instance, individuals with two mutated alleles show a significantly higher ratio of desipramine to 2-hydroxy-desipramine in their plasma compared to those with one or no mutated alleles. nih.govxenotech.com

CYP2D6 PhenotypeGenetic BasisImplication for Desipramine Hydroxylation
Poor Metabolizer (PM) Two non-functional allelesMarkedly reduced or absent metabolism
Intermediate Metabolizer (IM) Reduced function allelesDecreased metabolism
Extensive Metabolizer (EM) At least one functional alleleNormal metabolism
Ultrarapid Metabolizer (UM) Gene duplication/multiplicationMarkedly increased metabolism

Phase II O-Glucuronidation of 2-Hydroxydesipramine

Following Phase I hydroxylation, the newly formed 2-hydroxydesipramine undergoes a Phase II conjugation reaction known as glucuronidation. This process attaches a glucuronic acid molecule to the hydroxyl group of the metabolite, forming the water-soluble and readily excretable 2-Hydroxy Desipramine β-D-Glucuronide.

Glucuronidation is a major pathway for the detoxification and elimination of a vast array of substances. The reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. The process involves the transfer of the glucuronic acid moiety from the high-energy co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to an acceptor site on the substrate.

In the case of 2-hydroxydesipramine, the acceptor is the nucleophilic phenolic hydroxyl group. The UGT enzyme facilitates the formation of a covalent bond between the oxygen atom of the hydroxyl group and the glucuronic acid molecule, resulting in an O-glucuronide. This conjugation significantly increases the hydrophilicity and molecular weight of the compound, which aids its elimination from the body via urine or bile.

The human UGT superfamily is divided into several families, with the UGT1A and UGT2B families being primarily responsible for the metabolism of drugs and other xenobiotics. While the specific UGT isoform responsible for the O-glucuronidation of 2-hydroxydesipramine has not been definitively identified in the reviewed literature, the reaction targets a phenolic hydroxyl group. Hepatic isoforms of the UGT1A family, such as UGT1A1, UGT1A3, and UGT1A9, are known to be heavily involved in the O-glucuronidation of various drugs and phenols.

The substrate specificity among UGT isoforms can be quite distinct. A relevant example to illustrate this is the activity of UGT2B10. While the formation of 2-Hydroxy Desipramine β-D-Glucuronide is an O-glucuronidation of a hydroxyl group, the parent compound, desipramine, contains a secondary amine group that could theoretically undergo N-glucuronidation.

However, studies have shown that the UGT2B10 isoform is inactive in the glucuronidation of drugs containing secondary or primary amines, such as desipramine and nortriptyline. This enzyme exhibits a clear preference for conjugating tertiary amines. This demonstrates the differential selectivity of UGT enzymes, where one isoform (UGT2B10) is unable to metabolize the secondary amine on the parent drug, while other isoforms (likely from the UGT1A family) are responsible for metabolizing the hydroxyl group on its metabolite.

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Phenolic Glucuronidation

Metabolic Intermediates and Sequential Pathways Preceding Glucuronide Conjugation

The biosynthesis of 2-Hydroxy Desipramine β-D-Glucuronide begins with the Phase I metabolism of its parent drug, desipramine. cymitquimica.comclinpgx.org Desipramine itself is an active metabolite of the tertiary amine tricyclic antidepressant, imipramine (B1671792). clinpgx.orgoup.com

The primary and most crucial step preceding glucuronidation is the hydroxylation of desipramine to form the active metabolite 2-hydroxydesipramine. drugbank.comnih.gov This reaction introduces the aromatic hydroxyl group that is necessary for the subsequent conjugation with glucuronic acid.

This hydroxylation is a bioactivation step catalyzed predominantly by the cytochrome P450 (CYP) enzyme system in the liver. patsnap.com

Primary Pathway: Extensive research has identified CYP2D6 as the major enzyme responsible for the 2-hydroxylation of desipramine. clinpgx.orgoup.comdrugbank.comnih.gov The activity of CYP2D6 is subject to significant genetic polymorphism, which can lead to wide inter-individual variations in the rate of desipramine metabolism. drugbank.com

Minor Pathway: The CYP1A2 enzyme also contributes to the metabolism of desipramine, but to a lesser extent than CYP2D6. oup.comdrugbank.com

The formation of 2-hydroxydesipramine is a substantial metabolic route. nih.gov Following its formation, this intermediate undergoes the Phase II glucuronidation reaction, where an enzyme from the UGT1A or UGT2B subfamilies catalyzes the attachment of glucuronic acid to the newly formed hydroxyl group, yielding the final, water-soluble metabolite, 2-Hydroxy Desipramine β-D-Glucuronide. clinpgx.org

Table 2: Sequential Metabolic Pathway of Desipramine to its Glucuronide Conjugate

StepParent CompoundMetabolic ReactionPrimary Enzyme(s)Resulting Intermediate/Metabolite
1 (Phase I)DesipramineAromatic HydroxylationCYP2D6 (major), CYP1A2 (minor) oup.comdrugbank.com2-Hydroxydesipramine
2 (Phase II)2-HydroxydesipramineO-GlucuronidationUGT1A / UGT2B subfamilies (potential) nih.gov2-Hydroxy Desipramine β-D-Glucuronide

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are indispensable for the separation of 2-Hydroxy Desipramine (B1205290) beta-D-Glucuronide from complex biological matrices such as urine and plasma. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve high-resolution separation.

Preparative Liquid Chromatography (LC) Applications for Metabolite Enrichment

Preparative liquid chromatography is a powerful tool for isolating and purifying milligram quantities of 2-Hydroxy Desipramine beta-D-Glucuronide from biological fluids. nih.gov A common initial step involves passing urine from individuals treated with desipramine through a column containing a non-ionic, hydrophobic resin like XAD-2. This resin effectively adsorbs the drug and its metabolites from the aqueous matrix. Following this initial enrichment, the retained compounds are eluted with a solvent such as methanol. This methanolic extract, containing a concentrated mixture of metabolites, is then subjected to further purification using preparative LC. nih.gov

Utilization of Reversed-Phase and Normal-Phase Column Separations

For the fine purification of this compound, a multi-step chromatographic approach is often employed, utilizing both reversed-phase and normal-phase separations. nih.gov

Initially, the methanolic extract can be chromatographed on a semi-preparative reversed-phase octadecyl (C18) column. nih.gov In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This technique separates molecules based on their hydrophobicity. phenomenex.com

Following the reversed-phase step, further purification can be achieved on a silica (B1680970) gel column, which represents a normal-phase separation. nih.gov In normal-phase chromatography, the stationary phase is polar (silica gel), and a less polar mobile phase is employed. This separation is based on the polarity of the analytes. phenomenex.com This dual-column approach has been demonstrated to yield a product with a purity of 95%. nih.gov

Chromatographic Stage Stationary Phase Principle of Separation Outcome
Initial EnrichmentXAD-2 ResinAdsorptionConcentration of desipramine and its metabolites from urine. nih.gov
First PurificationReversed-Phase Octadecyl (C18)HydrophobicitySeparation of this compound from other components of the methanolic extract. nih.gov
Second PurificationSilica Gel (Normal-Phase)PolarityFurther purification of the target metabolite, leading to high purity. nih.gov

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are crucial for the definitive identification and assessment of the purity of the isolated this compound. These methods provide detailed information about the molecular weight, structure, and spectral characteristics of the compound.

Mass Spectrometry Techniques (e.g., Fast Atom Bombardment Mass Spectrometry, Thermospray Mass Spectrometry)

Mass spectrometry (MS) is a cornerstone for the structural elucidation of drug metabolites. Techniques such as Fast Atom Bombardment (FAB) and Thermospray Mass Spectrometry have been successfully used to confirm the identity of this compound. nih.gov These "soft ionization" techniques are particularly well-suited for analyzing polar and thermally labile molecules like glucuronide conjugates, as they minimize fragmentation and provide clear molecular weight information. More contemporary LC-MS/MS methods are also employed for the simultaneous determination of desipramine and its hydroxylated metabolites in plasma. celerion.com

Ultraviolet (UV) Photodiode-Array Spectroscopy for Detection and Characterization

Ultraviolet (UV) photodiode-array spectroscopy is a valuable tool for both the detection and characterization of this compound during chromatographic separation. nih.gov This technique provides the complete UV spectrum of the eluting compound, which can aid in its identification by comparing it to known standards. The UV absorption characteristics of desipramine and its metabolites are well-documented, making UV detection a reliable method for their quantification in various biological samples. nih.govnih.gov

Enzymatic Hydrolysis for Total Glucuronide Determination

Application of Beta-Glucuronidase for Deconjugation and Aglycone Release

Glucuronidation is a primary pathway in the metabolism of desipramine, leading to the formation of this compound. drugbank.com This process attaches a glucuronic acid moiety to the 2-hydroxy desipramine molecule, significantly increasing its water solubility and facilitating its excretion. covachem.com However, the direct analysis of the intact glucuronide can be challenging. Therefore, enzymatic hydrolysis using beta-glucuronidase is a crucial step in many analytical procedures. nih.govcovachem.com

Beta-glucuronidase is a hydrolase enzyme that specifically cleaves the beta-D-glucuronic acid residue from the aglycone (in this case, 2-hydroxy desipramine). covachem.com This deconjugation process releases the less polar aglycone, which is more amenable to extraction and chromatographic analysis. covachem.com The enzymatic approach is often preferred over chemical hydrolysis due to its high specificity, which minimizes the formation of analytical artifacts. covachem.com The identity of this compound has been confirmed through methods including hydrolysis with beta-glucuronidase. nih.gov

The general reaction can be summarized as follows:

2-Hydroxy Desipramine β-D-Glucuronide + H₂O --(β-Glucuronidase)--> 2-Hydroxy Desipramine + D-Glucuronic Acid

This enzymatic release of the aglycone allows for its subsequent quantification by various analytical techniques, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). nih.govcelerion.com

Application of Isotopically Labeled Standards in Quantitative Bioanalytical Research

Quantitative bioanalysis demands high precision and accuracy, which can be compromised by various factors including matrix effects and variability in sample preparation. The use of isotopically labeled internal standards is a cornerstone of modern bioanalytical methods, particularly those employing mass spectrometry. eurisotop.com These standards are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). eurisotop.com

Utility of Deuterated Analogs (e.g., -d3, -d6) as Internal Standards in LC-MS/MS Assays

In the context of this compound analysis, deuterated analogs serve as ideal internal standards for LC-MS/MS assays. nih.govlcms.cz For instance, a deuterated version of 2-hydroxy desipramine or desipramine itself (e.g., d4-Desipramine) can be used. celerion.com

The fundamental principle behind their utility is that the deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. texilajournal.com However, the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. celerion.com

By adding a known amount of the deuterated internal standard to each sample at the beginning of the analytical process, any loss of analyte during sample extraction, or variations in instrument response, can be corrected for. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, which significantly improves the accuracy and precision of the measurement. lcms.cz While deuterated standards are highly effective, it is important to note that in some rare cases, differential matrix effects can occur due to slight chromatographic shifts between the analyte and the deuterated standard. myadlm.org

Below is a table illustrating typical ions monitored in an LC-MS/MS method for desipramine and its metabolite, including a deuterated internal standard. celerion.com

CompoundQ1 m/zQ3 m/z
Desipramine267.372.2
2-Hydroxydesipramine (B23142)283.372.2
d4-Desipramine (ISTD)271.372.2

Method Development and Validation for Metabolite Analysis

The development and validation of a bioanalytical method are critical to ensure its reliability for the intended application. medmedchem.com This process involves a series of experiments to demonstrate that the method is accurate, precise, specific, and robust. medmedchem.com

For the analysis of this compound, or more commonly its aglycone, 2-hydroxy desipramine, method development typically involves optimizing several key aspects:

Sample Preparation: This includes the enzymatic hydrolysis step with beta-glucuronidase, followed by an extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix (e.g., plasma, urine). medmedchem.commedmedchem.com

Chromatographic Separation: An appropriate HPLC or UHPLC column and mobile phase are selected to achieve good separation of the analyte from other endogenous components and metabolites. celerion.commedmedchem.com

Mass Spectrometric Detection: For LC-MS/MS methods, the mass spectrometer parameters are optimized for the specific analyte and internal standard, including the selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). celerion.com

Once the method is developed, it must undergo a rigorous validation process according to regulatory guidelines. The key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. medmedchem.com

Accuracy: The closeness of the measured concentration to the true concentration. medmedchem.com

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. medmedchem.com This is often expressed as the coefficient of variation (CV).

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. medmedchem.com

Recovery: The efficiency of the extraction procedure. celerion.com

Matrix Effect: The influence of matrix components on the ionization of the analyte. celerion.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. celerion.com

The following table presents example validation data for the quantification of desipramine and 2-hydroxydesipramine in human plasma, demonstrating typical performance characteristics of a validated LC-MS/MS method. celerion.com

AnalyteQuality Control SampleInter-batch Precision (% CV)Inter-batch Accuracy (% Bias)
DesipramineLLOQ8.1-7.0
Low3.7-4.7
Medium2.11.3
High2.6-2.7
2-HydroxydesipramineLLOQ6.5-5.0
Low4.2-3.3
Medium2.92.0
High3.1-1.3

Pharmacokinetic Disposition in in Vitro and Preclinical Research Models

Formation Kinetics in Hepatic Microsomal and Cellular Systems

The formation of 2-Hydroxy Desipramine (B1205290) beta-D-Glucuronide is a key step in the phase II metabolism of desipramine. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes located in the endoplasmic reticulum of hepatocytes. clinpgx.org In vitro systems, such as human liver microsomes and cultured hepatocytes, are invaluable tools for characterizing the kinetics of this conjugation reaction.

In Vitro Studies Using Human Liver Microsomes (HLMs) for Enzyme Kinetic Characterization

Human liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, including UGTs, and are a standard in vitro model for studying the kinetics of metabolic reactions. While specific kinetic parameters for the O-glucuronidation of 2-hydroxydesipramine (B23142) are not extensively reported in publicly available literature, studies on analogous compounds provide insights into the potential enzymatic behavior. For instance, the N-glucuronidation of imipramine (B1671792), the parent compound of desipramine, has been shown to follow biphasic kinetics in human liver microsomes, suggesting the involvement of multiple UGT enzymes with different affinities. researchgate.net

Research on the glucuronidation of other tricyclic antidepressants indicates that UGT1A4 is a key enzyme involved in their metabolism. It is plausible that this isoform, and potentially others, also contributes to the formation of 2-Hydroxy Desipramine beta-D-Glucuronide. A comprehensive enzyme kinetic analysis in HLMs would be necessary to determine the specific Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this reaction. Such a study would involve incubating varying concentrations of 2-hydroxydesipramine with HLMs in the presence of the cofactor UDP-glucuronic acid and quantifying the formation of the glucuronide metabolite over time.

ParameterDescriptionRelevance to this compound Formation
Km (Michaelis-Menten constant) Substrate concentration at which the reaction rate is half of Vmax.A lower Km value would indicate a higher affinity of the UGT enzyme(s) for 2-hydroxydesipramine.
Vmax (Maximum velocity) The maximum rate of the enzymatic reaction at saturating substrate concentrations.Vmax reflects the maximum capacity of the liver to form this compound.
Intrinsic Clearance (CLint) Ratio of Vmax to Km, representing the efficiency of the enzyme at low substrate concentrations.This parameter is crucial for in vitro-in vivo extrapolation and predicting hepatic clearance.

This table represents the type of data that would be generated from enzyme kinetic studies in human liver microsomes. Specific values for this compound are not currently available in the cited literature.

Hepatocyte Incubation Models for Comprehensive Metabolite Profiling

Isolated hepatocytes, which contain a full complement of phase I and phase II metabolic enzymes and cofactors, offer a more physiologically relevant in vitro system for studying drug metabolism compared to microsomes. europa.eu Incubating desipramine or 2-hydroxydesipramine with primary human hepatocytes allows for a comprehensive profiling of all generated metabolites, including this compound. researchgate.net

Incubation TimeDesipramine Concentration2-Hydroxydesipramine ConcentrationThis compound Concentration
0 hrInitial ConcentrationNot DetectedNot Detected
2 hrDecreasedDetectedDetected
4 hrFurther DecreasedPeak or DecreasingIncreasing
8 hrSubstantially DecreasedDecreasedPlateau or Increasing

This is a representative data table illustrating the expected trends in a hepatocyte incubation study with desipramine. Actual quantitative data for this compound formation is not available in the provided search results.

Elimination and Excretion Mechanisms in Model Systems

Following its formation in the liver, this compound is eliminated from the body through various excretion pathways. Preclinical animal models, such as rats, are commonly used to investigate the routes and mechanisms of excretion of drug metabolites.

Biliary and Renal Excretion Pathways of Glucuronide Conjugates in Preclinical Models

Due to its increased polarity and molecular weight, this compound is expected to be a substrate for efflux transporters in the liver and kidneys, leading to its excretion in bile and urine. nih.gov Studies in rats with cannulated bile ducts can provide direct evidence and quantification of biliary excretion. nih.gov Similarly, the analysis of urine samples from preclinical models allows for the determination of the extent of renal excretion. clinpgx.org

While specific quantitative data on the biliary and renal excretion of this compound is limited, studies with related compounds and general principles of drug metabolism suggest that both pathways are likely to be significant. For instance, a study on the excretion of methadone in rats showed that desipramine treatment could alter the biliary and urinary excretion of its metabolites. nih.gov The relative contribution of biliary versus renal excretion can have important implications for drug disposition in patients with hepatic or renal impairment.

Excretion PathwayPreclinical ModelFindings
Biliary Excretion RatThe glucuronide conjugate is expected to be actively transported into the bile. Quantitative data for this compound is not readily available.
Renal Excretion RatThe polar nature of the glucuronide facilitates its filtration and potential active secretion into the urine. nih.gov It is considered a major route of elimination for desipramine metabolites. clinpgx.org

This table summarizes the expected excretion pathways for this compound based on general principles and findings for related compounds, as specific quantitative data is not available in the search results.

Mechanistic Pharmacokinetic Modeling and Simulation

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion of drugs and their metabolites in the body. These models integrate in vitro data with physiological information to simulate the pharmacokinetic profile of a compound in vivo.

Application of Physiologically-Based Pharmacokinetic (PBPK) Models for Predicting Metabolite Exposure from In Vitro Input Data

PBPK models for desipramine have been developed to predict the plasma concentrations of the parent drug in various populations. nih.govnih.govresearchgate.net A comprehensive PBPK model for desipramine would ideally also incorporate the formation and elimination of its major metabolites, including this compound. nih.gov

To achieve this, in vitro data on the enzyme kinetics of 2-hydroxydesipramine glucuronidation (Vmax and Km from HLM studies) and the intrinsic clearance from hepatocyte incubations would be used as input parameters for the model. nih.gov The model would also include parameters describing the distribution of the metabolite into various tissues and its elimination via biliary and renal pathways. By simulating the concentration-time profiles of this compound, PBPK models can help predict metabolite exposure in humans and assess the impact of factors such as genetic polymorphisms in UGT enzymes or co-administration of interacting drugs. nih.gov

PBPK Model ComponentRequired In Vitro Data for this compoundPredicted Outcome
Hepatic Metabolism Vmax, Km, and intrinsic clearance of glucuronidation.Rate and extent of metabolite formation in the liver.
Distribution Tissue-to-plasma partition coefficients (can be predicted from physicochemical properties).Volume of distribution and concentration of the metabolite in various tissues.
Elimination Biliary and renal clearance values (can be scaled from preclinical data).Plasma and tissue concentration-time profiles of the metabolite.

This table outlines the application of PBPK modeling for predicting the exposure of this compound, highlighting the necessary in vitro data inputs. The development of such a specific metabolite model has not been detailed in the provided search results.

Modeling of Intrinsic Clearance and Disposition in Diverse Metabolic Phenotypes (e.g., Extensive vs. Poor Metabolizers in Enzyme Systems)

The formation of this compound is critically dependent on the initial 2-hydroxylation of its parent compound, desipramine. This primary metabolic step is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, which is subject to well-known genetic polymorphism. nih.govdrugbank.comclinpgx.org This genetic variability results in distinct population phenotypes, primarily extensive metabolizers (EMs) and poor metabolizers (PMs), leading to significant interindividual differences in drug clearance and exposure. clinpgx.org

In vitro data and physiologically-based pharmacokinetic (PBPK) modeling have been instrumental in quantifying the impact of CYP2D6 phenotype on the disposition of desipramine and its metabolites. nih.gov These models often utilize intrinsic metabolic clearance data generated from human liver microsomes (HLMs) or hepatocytes isolated from genotyped EM and PM individuals. nih.govresearchgate.net By integrating these in vitro parameters with physiological data, PBPK models can simulate the plasma concentration profiles of both the parent drug and its metabolites in populations with different metabolic capacities. nih.govresearchgate.net

The intrinsic clearance of desipramine to 2-hydroxydesipramine is the rate-limiting step for the subsequent glucuronidation. In PMs, who have deficient CYP2D6 activity, this hydroxylation step is severely impaired. nih.gov Consequently, the formation of 2-hydroxydesipramine, the substrate for UDP-glucuronosyltransferases (UGTs) to form this compound, is drastically reduced. This leads to a significant decrease in the production and disposition of the glucuronide metabolite, while concentrations of the parent drug, desipramine, are elevated. clinpgx.org

Conversely, in EMs, the efficient CYP2D6-mediated hydroxylation leads to substantial formation of 2-hydroxydesipramine, which is then readily conjugated to form this compound. clinpgx.orgnih.gov This glucuronide conjugate is more water-soluble, facilitating its renal excretion. clinpgx.org

Modeling studies have successfully predicted the magnitude of these differences. For instance, static and dynamic PBPK models have been developed to predict the human pharmacokinetics of desipramine following administration of its precursor, imipramine. These models incorporate in vitro data from CYP2D6 EM and PM liver microsomes. nih.govresearchgate.net One key output of such models is the ratio of the area under the curve (AUC) of the metabolite to the parent drug (AUCm/AUCp), which serves as an indicator of metabolic activity. Static models have predicted that this ratio for desipramine (as a metabolite of imipramine) is significantly higher in PMs compared to EMs, reflecting the reduced elimination of desipramine in the PM phenotype. nih.gov Specifically, the predicted AUC ratio of desipramine to imipramine was 12- to 20-fold higher in PMs compared to EMs. nih.gov

Metabolic PhenotypeCYP2D6 ActivityRate of 2-Hydroxydesipramine FormationPredicted Impact on 2-Hydroxy Desipramine β-D-Glucuronide LevelsPredicted Desipramine/Imipramine AUC Ratio (vs. EM)
Extensive Metabolizer (EM)Normal to HighEfficientSubstantial formation and excretionBaseline
Poor Metabolizer (PM)Deficient/AbsentSeverely ImpairedDrastically reduced formation12- to 20-fold Higher nih.gov

In Vitro and Ex Vivo Research Applications

Investigation of Enzyme-Mediated Formation Rates of Glucuronides in Controlled Systems

The formation of 2-Hydroxy Desipramine (B1205290) β-D-Glucuronide is a two-step metabolic process. First, the parent drug, desipramine, undergoes hydroxylation to form 2-hydroxydesipramine (B23142), a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. clinpgx.orgoup.com Subsequently, the hydroxylated metabolite is conjugated with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferase (UGT) enzymes, to form the final glucuronide conjugate. clinpgx.org This conjugation step significantly increases the water solubility of the metabolite, facilitating its renal excretion. clinpgx.org

While specific kinetic studies detailing the enzyme-mediated formation rate of 2-Hydroxy Desipramine β-D-Glucuronide are not extensively detailed in the provided literature, valuable insights can be drawn from studies on the parent compound, imipramine (B1671792), from which desipramine is derived. clinpgx.org The N-glucuronidation of imipramine, a structurally similar process, has been shown to be catalyzed by the UGT1A4 isoform. nih.govresearchgate.net Studies using human liver microsomes revealed biphasic kinetics for imipramine N-glucuronidation, suggesting the involvement of at least two different enzyme activities or sites. nih.gov

For the high-affinity component of imipramine N-glucuronidation, the Michaelis constant (Km) was found to be 97.2 ± 39.4 µM with a maximum velocity (Vmax) of 0.29 ± 0.03 nmol/min/mg of protein. nih.gov The low-affinity component exhibited a Km of 0.70 ± 0.29 mM and a Vmax of 0.90 ± 0.28 nmol/min/mg of protein. nih.gov Given the structural similarities, it is plausible that the O-glucuronidation of 2-hydroxydesipramine is also mediated by members of the UGT1A or UGT2B families, which are known to catalyze the glucuronidation of various drugs. researchgate.netmdpi.com

Table 1: Kinetic Parameters of N-Glucuronidation of Imipramine in Human Liver Microsomes
Kinetic ComponentKm (Michaelis Constant)Vmax (Maximum Velocity)
High-Affinity97.2 ± 39.4 µM0.29 ± 0.03 nmol/min/mg protein
Low-Affinity0.70 ± 0.29 mM0.90 ± 0.28 nmol/min/mg protein

Data sourced from a study on the direct determination of imipramine N-glucuronidation in human liver microsomes. nih.gov

Evaluation of Metabolic Interactions with Other Compounds in Isolated Enzyme Systems

The potential for metabolic interactions is a critical aspect of drug development and therapy. In vitro systems are invaluable for identifying compounds that can inhibit or induce the enzymes responsible for a drug's metabolism, thereby altering its plasma concentrations and potentially its efficacy and safety.

The formation of 2-Hydroxy Desipramine β-D-Glucuronide is contingent on the initial CYP2D6-mediated 2-hydroxylation of desipramine. clinpgx.org Therefore, inhibitors of CYP2D6 can act as potent modulators, significantly reducing the formation of the glucuronide metabolite by limiting the availability of its precursor, 2-hydroxydesipramine.

In vitro studies using human liver microsomes have identified several drugs that competitively inhibit the 2-hydroxylation of desipramine. nih.gov Thioridazine and quinidine (B1679956) were found to be particularly potent inhibitors, with apparent inhibition constant (Ki) values of 0.75 µM and 0.27 µM, respectively. nih.gov Other tricyclic antidepressants, such as amitriptyline (B1667244) and nortriptyline, also competitively inhibit this pathway. nih.gov Furthermore, selective serotonin (B10506) reuptake inhibitors (SSRIs) like paroxetine (B1678475) have been shown to be highly potent inhibitors of desipramine hydroxylation, with a Ki value of 2.0 µM. nih.gov Viral protease inhibitors, including ritonavir, have also been identified as significant inhibitors of this metabolic step. nih.gov

Table 2: In Vitro Inhibition of Desipramine 2-Hydroxylation in Human Liver Microsomes
InhibitorInhibitor ClassApparent Ki (Inhibition Constant)Mechanism of Inhibition
QuinidineAntiarrhythmic0.27 µMCompetitive
ThioridazineAntipsychotic0.75 µMCompetitive
ParoxetineSSRI2.0 µMNot specified
RitonavirProtease Inhibitor4.8 µMMixed competitive-noncompetitive
QuinineAntimalarial12 µMCompetitive
IndinavirProtease Inhibitor15.6 µMMixed competitive-noncompetitive
FluvoxamineSSRI16.6 µMNot specified

Data compiled from studies on the inhibition of desipramine hydroxylation in human liver microsomes. nih.govnih.govnih.gov

Comparative Studies with Related Glucuronide Metabolites (e.g., Imipramine Analogs and their Glucuronides)

Desipramine is the primary active metabolite of the tertiary amine tricyclic antidepressant, imipramine, formed via N-demethylation primarily by CYP2C19. clinpgx.orgoup.com Both imipramine and desipramine are subsequently hydroxylated by CYP2D6 to form 2-hydroxyimipramine (B23145) and 2-hydroxydesipramine, respectively. clinpgx.orgnih.gov These hydroxylated metabolites then undergo glucuronidation to form their respective glucuronide conjugates. clinpgx.org

Comparative studies in isolated rat hepatocytes have shown that the 2-hydroxylation of both imipramine and desipramine is a high-affinity, low-capacity pathway. nih.gov There is a competitive inhibition between the 2-hydroxylation pathways of these two compounds, indicating they are metabolized by the same enzyme system (CYP2D6). nih.gov

The final glucuronidation step also shows differences. Imipramine can undergo direct N-glucuronidation at its tertiary amine, a reaction catalyzed by UGT1A4. nih.gov This is in contrast to the O-glucuronidation of 2-hydroxydesipramine, which occurs at the hydroxyl group. While the specific UGTs for 2-hydroxydesipramine are not definitively identified, UGT1A3 and UGT1A4 are known to be major isoforms capable of glucuronidating tertiary amines and related structures. researchgate.netnih.gov The study of imipramine N-glucuronidation revealed that its formation was significantly correlated with the glucuronidation of trifluoperazine, a typical substrate for UGT1A4, in human liver microsomes. nih.gov This suggests that variations in the activity of specific UGT isoforms can lead to interindividual differences in the metabolic profiles of these related antidepressants.

Theoretical and Computational Investigations of Glucuronidation

Molecular Modeling of Glucuronide Conjugation Processes and Enzyme-Substrate Interactions

Molecular modeling techniques are pivotal in visualizing the intricate process of glucuronide conjugation at an atomic level. The formation of 2-Hydroxy Desipramine (B1205290) beta-D-Glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the 2-hydroxy group of 2-hydroxydesipramine (B23142). nih.gov

Homology modeling is often employed to generate three-dimensional structures of relevant human UGT isoforms, such as UGT1A1, which are known to be involved in the metabolism of a wide range of drugs. nih.govnih.gov These models, which include both the substrate-binding and cofactor-binding domains, serve as the foundation for further investigation. nih.gov

Molecular dynamics (MD) simulations are then used to explore the conformational flexibility of the UGT enzyme and to model its interaction with the substrate, 2-hydroxydesipramine. nih.gov MD simulations reveal the dynamic changes that occur as the substrate enters the active site and orients itself for the catalytic reaction. These simulations can identify key amino acid residues within the active site that are crucial for substrate binding and stabilization. The interactions are typically a combination of hydrogen bonds and hydrophobic interactions, which ensure the precise positioning of the substrate's hydroxyl group for nucleophilic attack on the UDPGA cofactor. researchgate.net This detailed modeling provides a mechanistic understanding of how the enzyme recognizes its specific substrate and efficiently catalyzes the conjugation reaction.

Computational Approaches for Predicting Metabolic Fate and Pathways of Glucuronide Formation

Computational tools have become indispensable for predicting the metabolic fate of xenobiotics, including the formation of glucuronide conjugates. Desipramine is known to be extensively metabolized, primarily by CYP2D6, to its active metabolite, 2-hydroxydesipramine. drugbank.comnih.gov Computational models can predict this initial Phase I hydroxylation and the subsequent Phase II glucuronidation.

These predictive models analyze a molecule's structure to identify potential sites of metabolism (SOMs). The phenolic hydroxyl group on 2-hydroxydesipramine is a chemically reactive site, making it a prime candidate for O-glucuronidation. nih.gov Advanced computational frameworks, sometimes referred to as Meta-UGT, have been developed to specifically predict UGT-mediated metabolism. nih.govnih.gov These frameworks operate in two stages: first, they predict whether a molecule is likely to be a substrate for UGT enzymes, and second, they identify the most probable atom within the molecule where the glucuronide moiety will be attached. nih.govnih.gov Such approaches utilize libraries of known metabolic reactions and rule-based systems to forecast the formation of 2-Hydroxy Desipramine beta-D-Glucuronide as a major metabolic clearance pathway for desipramine. drugbank.com

In Silico Methods for Enzyme-Substrate Binding Predictions and Structural Activity Relationships

In silico methods are widely used to predict the binding affinity between a substrate and an enzyme, which is a critical determinant of metabolic efficiency. For this compound, this involves predicting how strongly 2-hydroxydesipramine binds to the active site of UGT enzymes. Docking simulations are a primary tool for this purpose, where the 2-hydroxydesipramine molecule is computationally "placed" into the enzyme's active site in various orientations to find the most stable binding pose. The stability of this pose is evaluated using scoring functions that estimate the free energy of binding.

Machine Learning Applications in Predicting Drug Disposition and Metabolite Classification from Molecular Structure

Machine learning (ML) has revolutionized the prediction of drug metabolism and disposition. nih.gov ML models, particularly sophisticated architectures like graph neural networks (GNNs), are trained on vast datasets of known drug molecules and their metabolites. nih.govnih.gov These models learn to recognize complex molecular patterns and physicochemical properties that govern metabolic pathways without being explicitly programmed with biochemical rules. nih.gov

For a compound like desipramine, an ML model can predict its disposition by classifying it as a substrate for specific enzyme families, such as CYPs for Phase I and UGTs for Phase II. nih.gov The models can accurately predict that 2-hydroxydesipramine will be a substrate for UGT enzymes. nih.gov Furthermore, these computational systems can classify the resulting metabolites. Given the molecular structure of this compound, an ML classifier can identify it as a Phase II metabolite based on the addition of the glucuronic acid moiety. Recent studies have demonstrated high accuracy for these models, with consensus models for UGT substrate prediction reaching accuracies of over 85% and SOM prediction models achieving top-1 accuracies approaching 90%. nih.gov This predictive power is invaluable for early-stage drug design and for understanding drug-drug interactions. nih.govnih.gov

Data Tables

Future Research Directions and Opportunities

Elucidation of Specific UDP-Glucuronosyltransferase (UGT) Isoforms and Their Kinetic Contributions to 2-Hydroxy Desipramine (B1205290) Glucuronidation

The conjugation of 2-hydroxy desipramine with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. clinpgx.org While the metabolism of tricyclic antidepressants has been studied, the specific UGT isoforms responsible for the glucuronidation of the 2-hydroxy metabolite and their precise kinetic contributions remain to be fully elucidated.

Research on related tricyclic antidepressants has shown that multiple UGT isoforms, particularly UGT1A4 and UGT2B10, are involved in their N-glucuronidation. nih.govdoi.org For instance, UGT2B10 often exhibits high affinity for these compounds, suggesting it plays a major role in their metabolism at therapeutic concentrations. nih.gov UGT1A4 also contributes, typically as a lower-affinity enzyme. genesight.comnih.gov

Future research should focus on identifying the specific UGTs that catalyze the O-glucuronidation of 2-hydroxy desipramine. This would involve:

Screening with Recombinant UGTs: Utilizing a panel of recombinant human UGT isoforms to identify which enzymes can form 2-Hydroxy Desipramine beta-D-Glucuronide.

Kinetic Characterization: Determining the kinetic parameters (K({m}) and V({max})) for each active UGT isoform to understand their efficiency and capacity. This data is critical for predicting the rate of metabolite formation.

Correlation Studies: Using human liver microsomes from a panel of individual donors with known UGT genetic profiles to correlate isoform-specific activities with the rate of this compound formation.

This knowledge will be instrumental in predicting inter-individual variability in desipramine metabolism, particularly in individuals with genetic polymorphisms in UGT enzymes. simpleandpractical.com

Research ObjectiveProposed MethodExpected Outcome
Identify Active UGTs Incubation of 2-hydroxy desipramine with a panel of recombinant human UGT enzymes.Identification of specific UGT isoforms responsible for glucuronidation.
Determine Kinetic Profiles Enzyme kinetic assays to calculate K({m}) and V({max}) values for each identified UGT isoform.Quantitative data on the affinity and catalytic efficiency of each enzyme.
Validate in Native Tissues Correlation analysis between 2-hydroxy desipramine glucuronidation rates and specific UGT activities in human liver microsomes.Confirmation of the role of specific UGTs in a native enzymatic environment.

Development of Novel High-Throughput Analytical Platforms for Comprehensive Metabolite Profiling and Quantification

Accurate and rapid quantification of this compound in biological matrices is essential for pharmacokinetic studies. While traditional methods like high-performance liquid chromatography (HPLC) have been used, modern analytical platforms offer significant advantages in speed, sensitivity, and comprehensiveness. scispace.com

The future in this area lies in the development and application of high-throughput screening (HTS) methods. bmglabtech.comwikipedia.org Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone technology for direct glucuronide quantification, offering exceptional selectivity and sensitivity. researchgate.netacs.orgnih.gov Innovations such as the Echo® MS system further accelerate analysis, making it possible to screen large numbers of samples rapidly. technologynetworks.com

Future research should aim to:

Optimize UHPLC-MS/MS Methods: Develop and validate robust, high-throughput UHPLC-MS/MS assays for the simultaneous quantification of desipramine, 2-hydroxy desipramine, and this compound.

Integrate Advanced Mass Spectrometry: Employ high-resolution mass spectrometry (HRMS) platforms, like Orbitrap-based systems, combined with intelligent software to facilitate more confident characterization of this and other potential metabolites in complex biological samples. worldpharmatoday.com

Explore Novel Sampling Techniques: Investigate microextraction techniques that allow for in vivo sampling, which can provide more accurate metabolite profiles by minimizing enzymatic instability post-collection. bioanalysis-zone.com

These advanced platforms will enable more detailed and efficient pharmacokinetic studies, helping to build a clearer picture of the metabolite's formation and elimination. nih.govescholarship.org

Advanced Computational Simulations for Mechanistic Understanding of Glucuronide Transport, Reactivity, and Tissue Distribution in Preclinical Models

In silico models are powerful tools for predicting the pharmacokinetic behavior of drugs and their metabolites, reducing the reliance on extensive experimental work. nih.govtechnologynetworks.com Physiologically-based pharmacokinetic (PBPK) modeling, in particular, can simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds by integrating physiological data with the compound's physicochemical properties. biopharmaservices.comwikipedia.org

For this compound, computational simulations can provide crucial insights into:

Membrane Transport: Because glucuronides are generally hydrophilic, they require transporters to cross cell membranes. nih.gov PBPK models can incorporate transporter kinetics to predict how the metabolite moves between tissues and into circulation.

Tissue Distribution: By using tissue-composition-based algorithms, these models can predict the partitioning of the glucuronide into various organs and tissues, helping to understand its potential for accumulation. researchgate.netnih.gov

Reactivity: While this compound is an ether glucuronide and generally considered stable, computational models can assess its chemical properties and predict any potential for reactivity, which is a known concern for other types of glucuronides (e.g., acyl glucuronides). scispace.com

Future work should focus on developing and validating a specific PBPK model for desipramine and its key metabolites, including this compound. labcorp.com This model would serve as a valuable tool for simulating different physiological scenarios and predicting how factors like genetic polymorphisms in transporters could affect the metabolite's disposition. nih.gov

Modeling ApproachApplication for this compoundPotential Insights
PBPK Modeling Simulate whole-body ADME of the metabolite.Predict plasma and tissue concentration-time profiles; assess impact of organ impairment.
Molecular Docking Simulate interactions with membrane transporters (e.g., MRPs, BCRP).Identify key transporters involved in efflux from cells and tissues.
QSAR Models Predict physicochemical properties like membrane permeability and protein binding.Provide input parameters for larger PBPK models and estimate druggability. mdpi.comjst.go.jp

Exploration of Glucuronide Deconjugation Mechanisms in Extraliver Tissues within In Vitro and Ex Vivo Systems

While glucuronidation is primarily a detoxification and elimination pathway, the reverse reaction, deconjugation, can occur. This reaction is catalyzed by β-glucuronidase enzymes, which are present not only in the liver but also in various extrahepatic tissues, including the kidney, intestine, and lungs. The deconjugation of this compound would regenerate the pharmacologically active 2-hydroxy desipramine metabolite, which could have localized effects in these tissues. nih.gov

Future research should investigate the extent and significance of this deconjugation process using advanced preclinical models:

In Vitro Systems: Utilize human tissue homogenates or cell culture models from various extrahepatic sites (e.g., kidney, intestine) to measure β-glucuronidase activity towards this compound. semanticscholar.org

Ex Vivo Organ Perfusion: Employ ex vivo perfusion systems for organs like the liver or kidney. tno.nlhopkinsmedicine.org These systems maintain organ viability for several hours, allowing for detailed studies of metabolic processes, including both conjugation and deconjugation, under near-physiological conditions. researchgate.netfrontiersin.orgnih.gov

Understanding the balance between glucuronidation and deconjugation in different tissues is critical, as it may reveal tissue-specific exposure to the active metabolite, contributing to both therapeutic and off-target effects. researchgate.net

Q & A

Basic Research Questions

Q. How is 2-Hydroxy Desipramine beta-D-Glucuronide synthesized and purified for analytical studies?

  • Methodological Answer : The compound is synthesized via enzymatic glucuronidation using liver microsomes or recombinant UGT enzymes, followed by purification using reversed-phase HPLC with UV/fluorescence detection. Structural confirmation requires tandem mass spectrometry (MS/MS) for molecular weight verification and NMR (1H/13C) to confirm the β-D-glucuronide linkage and hydroxylation position. Purity (>95%) is validated using LC-UV with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For plasma or urine samples, solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) improves recovery. Deuterated internal standards (e.g., 2-Hydroxy Desipramine-d6 glucuronide) are essential for correcting matrix effects. Method validation follows FDA guidelines for sensitivity (LLOQ ≤1 ng/mL), precision (CV <15%), and accuracy (85–115%) .

Q. How does this compound formation impact Desipramine metabolism?

  • Methodological Answer : In vitro assays using human hepatocytes or recombinant UGT isoforms (e.g., UGT1A4, UGT2B10) identify the enzymes responsible. Co-incubation with UGT inhibitors (e.g., β-glucuronidase) or siRNA knockdown validates metabolic pathways. Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots to assess enzymatic efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the pharmacokinetic stability of this compound across species?

  • Methodological Answer : Cross-species stability studies involve incubating the metabolite in plasma (human, rat, mouse) at 37°C and quantifying degradation via LC-MS/MS. Hydrolysis rates are compared using non-compartmental analysis (NCA). Structural instability (e.g., acyl migration) is assessed via pH-controlled stability assays and NMR-based degradation product profiling .

Q. What experimental designs are optimal for evaluating the pharmacodynamic effects of this compound in vivo?

  • Methodological Answer : Use transgenic rodent models (e.g., Hdac6 knockout mice) to isolate metabolite-specific effects. Behavioral assays (e.g., forced swim test) are paired with microdialysis to correlate brain exposure levels with antidepressant activity. Two-way ANOVA with factors like treatment (saline vs. metabolite) and time is applied, followed by Bonferroni post-hoc tests .

Q. How can machine learning improve covariate selection in population pharmacokinetic models of this compound?

  • Methodological Answer : Apply LASSO regression or random forest algorithms to clinical datasets (e.g., age, UGT genotype, renal function) to identify covariates influencing metabolite clearance. Validation uses bootstrapping or cross-validation (k-fold) to ensure robustness. Results are integrated into NONMEM or Monolix for nonlinear mixed-effects modeling .

Q. What strategies mitigate challenges in detecting low-abundance this compound in dried blood spots (DBS)?

  • Methodological Answer : Enhance sensitivity via derivatization (e.g., methyloxime formation) or microsampling techniques (e.g., volumetric absorptive microsampling). Data-independent acquisition (DIA) on high-resolution mass spectrometers (e.g., Q-TOF) improves signal-to-noise ratios. Method optimization includes hematocrit correction and stability testing under varying humidity .

Methodological Notes

  • Spectral Validation : Always cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to confirm β-D-glucuronide anomeric proton signals (δ 4.5–5.5 ppm, J = 7–8 Hz) .
  • Enzyme Kinetics : Account for non-Michaelis-Menten behavior (e.g., substrate inhibition) by fitting data to Hill or substrate inhibition models .
  • Data Reproducibility : Use standardized protocols (e.g., FDA Bioanalytical Method Validation) and inter-laboratory comparisons to address variability in glucuronide quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.